molecular formula C13H11F3N2O3 B11491906 Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11491906
M. Wt: 300.23 g/mol
InChI Key: KJWQDDIXCXBRAH-UHFFFAOYSA-N
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Description

Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a quinoline ring system substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline ring system, followed by the introduction of the amino group at the 8-position. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring system.

    Medicine: Explored for its potential as an antimalarial agent, given the presence of the quinoline ring.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-aminoquinolin-5-yl)(methyl)amino]acetic acid
  • 2-[(8-aminoquinolin-5-yl)(2-methoxyethyl)amino]ethan-1-ol
  • (2-{[(8-aminoquinolin-5-yl)amino]methyl}cyclopentyl)methanol

Uniqueness

Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C13H11F3N2O3/c1-21-11(19)12(20,13(14,15)16)8-4-5-9(17)10-7(8)3-2-6-18-10/h2-6,20H,17H2,1H3

InChI Key

KJWQDDIXCXBRAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C2C=CC=NC2=C(C=C1)N)(C(F)(F)F)O

Origin of Product

United States

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